5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE
Description
Properties
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S3/c1-9-10(2)25-15-13(9)14(18)20-16(21-15)24-8-12-22-23-17(26-12)19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,23)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKYHPYHOKIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC3=NN=C(S3)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thioamide and amine precursors under acidic or basic conditions.
Introduction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.
Coupling of the two moieties: The final step involves the coupling of the thieno[2,3-d]pyrimidine and thiadiazole moieties through a sulfanyl linkage, typically using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core linked to a thiadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives. For instance, the initial step may involve the reaction of 2-amino-4,5-dimethylthiophen-3-carbonitrile with various reagents such as formamide or acetonitrile under reflux conditions to yield intermediates that can be further modified to obtain the final product .
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example, compounds synthesized from 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine have shown promising activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. One notable compound among these is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which demonstrated potent cytotoxicity against several cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression .
Synthesis and Evaluation of Antimicrobial Activity
A study conducted by Rahman et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced antimicrobial potency .
Anticancer Activity Assessment
Another study focused on evaluating the anticancer activity of a series of thieno[2,3-d]pyrimidines against human cancer cell lines. The findings revealed that specific substitutions on the pyrimidine ring led to increased cytotoxic effects compared to the parent compound. This highlights the importance of structural modifications in developing more effective anticancer agents .
Mechanism of Action
The mechanism of action of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The sulfanylmethyl bridge in the target compound distinguishes it from analogues with ether (e.g., phenoxyethyl in ) or alkyl chains.
- Bioactivity Correlation: Compounds with thienopyrimidine cores (like the target) often cluster in kinase inhibition or antiproliferative activity groups, whereas simpler thiadiazoles (e.g., ) align with antimicrobial profiles .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints) , the target compound shows moderate similarity (~0.65–0.72) to kinase inhibitors like imatinib analogs but lower similarity (<0.4) to simpler thiadiazoles (e.g., ). This supports its classification as a kinase-targeting agent.
Metabolic and Fragmentation Patterns
Molecular networking via LC-MS/MS reveals that the target compound shares fragmentation pathways (e.g., loss of NH₂ or CH₃ groups) with thienopyrimidine derivatives. However, its unique sulfanylmethyl-thiadiazole linkage generates distinct daughter ions (m/z 245.1, 178.9), differentiating it from analogues lacking this bridge.
Biological Activity
The compound 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE is a complex heterocyclic structure that combines elements of thieno[2,3-d]pyrimidine and thiadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for the compound is C15H16N4S3. The presence of multiple functional groups suggests a diverse range of biological interactions. The thieno[2,3-d]pyrimidine structure is known for its pharmacological relevance, while the thiadiazole ring contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the one showed IC50 values indicating potent activity against breast cancer cell lines (e.g., MDA-MB-231) with values as low as 3.3 µM compared to standard treatments like cisplatin .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-[({4-AMINO...}] | MDA-MB-231 | 3.3 | |
| Compound 2g | LoVo | 2.44 | |
| Compound 2d | MCF-7 | 29.16 |
Antimicrobial Activity
The antimicrobial properties of compounds containing the thiadiazole ring are well-documented. For example, certain derivatives exhibited significant activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) showed inhibition rates exceeding 30% at concentrations of 100 μg/mL against specific pathogens .
Table 2: Antimicrobial Activity Data
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For anticancer effects, it has been suggested that compounds with similar structures inhibit critical pathways such as CDK9 kinase activity and STAT3 transcriptional activity by interfering with DNA binding .
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive investigation into a series of thiadiazole derivatives revealed their potential in reducing cell viability in cancer models significantly. The study utilized various concentrations and established dose-response relationships for efficacy assessment .
- Antimicrobial Efficacy Assessment : Research conducted on novel thiadiazole derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance bioactivity significantly .
Q & A
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C.
- Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours.
- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Which spectroscopic techniques are most reliable for characterizing the thieno-pyrimidine-thiadiazole hybrid structure?
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).
- FT-IR : Confirm sulfanyl (C-S, ~650 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) stretches.
- HRMS : Match exact mass with theoretical [M+H]⁺ .
How can mechanistic studies elucidate the compound’s role in inhibiting enzyme activity?
Q. Advanced
- Enzyme kinetics : Measure and with/without inhibitor to determine competitive/non-competitive mechanisms.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Fluorescence quenching : Monitor conformational changes in the enzyme active site .
What strategies address low reproducibility in synthetic yields across different laboratories?
Q. Advanced
- Standardize protocols using reaction calorimetry to control exothermic events.
- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs).
- Share raw data (e.g., NMR, yields) via open-access platforms for cross-lab validation .
How can interdisciplinary approaches (e.g., materials science, pharmacology) expand the compound’s research applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
